2'-Deoxy-thymidine-beta-L-rhamnose

Vue d'ensemble

Description

La 2'-Désoxythymidine-Bêta-L-Rhamnose est un composé qui appartient à la classe des composés organiques connus sous le nom de sucres nucléotidiques pyrimidiques. Ce sont des nucléotides pyrimidiques liés à un dérivé de saccharide par le groupe phosphate terminal.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2'-Désoxythymidine-Bêta-L-Rhamnose implique généralement la conversion enzymatique du thymidine diphosphate-glucose (TDP-glucose) en thymidine diphosphate-rhamnose (TDP-rhamnose). Ce processus est catalysé par une série d'enzymes, notamment la thymidylyltransférase glucose-1-phosphate, la TDP-glucose 4,6-déshydratase, la TDP-4-céto-6-désoxyglucose 3,5-épimérase et la TDP-4-céto-rhamnose réductase .

Méthodes de production industrielle

La production industrielle de la 2'-Désoxythymidine-Bêta-L-Rhamnose implique la fermentation de micro-organismes génétiquement modifiés qui expriment les enzymes nécessaires à la biosynthèse du TDP-rhamnose. Le processus de fermentation est optimisé pour maximiser le rendement du composé souhaité, suivi d'étapes de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La 2'-Désoxythymidine-Bêta-L-Rhamnose subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

La 2'-Désoxythymidine-Bêta-L-Rhamnose a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour son rôle dans divers processus biologiques, notamment la signalisation cellulaire et le métabolisme.

5. Mécanisme d'action

Le mécanisme d'action de la 2'-Désoxythymidine-Bêta-L-Rhamnose implique son interaction avec des enzymes spécifiques et des cibles moléculaires. Par exemple, elle agit comme un substrat pour les enzymes impliquées dans la biosynthèse des polysaccharides contenant du rhamnose. Ces interactions sont cruciales pour l'activité biologique du composé et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Table 1: Key Enzymes in the Biosynthesis of 2'-Deoxy-thymidine-beta-L-rhamnose

| Enzyme Name | Function |

|---|---|

| Glucose-1-phosphate thymidylyltransferase | Converts glucose-1-phosphate to TDP-glucose |

| TDP-glucose 4,6-dehydratase | Converts TDP-glucose to TDP-4-keto-6-deoxy-glucose |

| TDP-4-keto-6-deoxy-glucose 3,5-epimerase | Converts TDP-4-keto-6-deoxy-glucose to TDP-rhamnose |

| TDP-4-keto-rhamnose reductase | Reduces TDP-4-keto-rhamnose to dTDP-L-rhamnose |

Scientific Research Applications

The compound has diverse applications in scientific research:

1. Pharmaceutical Development

- Antiviral and Anticancer Research : this compound is investigated for its potential antiviral properties and its role in anticancer therapies. Studies have shown that it may enhance the efficacy of certain drugs by modifying cellular pathways .

- Vaccine Development : The compound is used as a precursor in the synthesis of glycoconjugate vaccines, which are effective against bacterial infections. Its rhamnose component enhances immunogenicity, making it valuable for vaccine formulations .

2. Biochemical Research

- Biosynthesis of Polysaccharides : It serves as a substrate for the synthesis of various polysaccharides, which are critical for cell wall integrity in bacteria. This application is particularly relevant in studying bacterial pathogenesis and developing antibacterial agents .

- Enzymatic Studies : Researchers utilize this compound to study enzyme mechanisms involved in carbohydrate metabolism, providing insights into enzymatic function and regulation .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Enzymatic Synthesis

A study demonstrated an efficient four-enzyme system for synthesizing this compound from glucose-1-phosphate and dUTP. This method showcases the potential for biocatalytic processes in producing nucleotide sugars for research and industrial applications .

Case Study 2: Vaccine Efficacy

Research on rhamnose-decorated liposomal vaccines revealed that incorporating this compound significantly increased cellular immunogenicity. This finding suggests that rhamnose-containing compounds can enhance vaccine effectiveness by improving antigen presentation .

The biological activity of this compound is notable, particularly its involvement in cell signaling and metabolism. It has been linked to various biological processes, including the modulation of immune responses and the biosynthesis of essential cell wall components in bacteria .

Mécanisme D'action

The mechanism of action of 2’-Deoxy-Thymidine-Beta-L-Rhamnose involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for enzymes involved in the biosynthesis of rhamnose-containing polysaccharides. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Composés similaires

Thymidine Diphosphate-L-Rhamnose : Structure similaire mais diffère dans la partie sucre.

Uridine Diphosphate-Rhamnose : Contient de l'uridine au lieu de la thymidine.

Guanosine Diphosphate-Rhamnose : Contient de la guanosine au lieu de la thymidine.

Unicité

La 2'-Désoxythymidine-Bêta-L-Rhamnose est unique en raison de sa combinaison spécifique de thymidine et de rhamnose, qui confère des propriétés biochimiques distinctes. Cette unicité la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .

Activité Biologique

2'-Deoxy-thymidine-beta-L-rhamnose (dTDP-L-rhamnose) is a nucleotide sugar that plays a significant role in various biological processes, particularly in the biosynthesis of polysaccharides and the cell wall components of certain bacteria. This compound has garnered attention for its potential antiviral and anticancer activities, making it a subject of interest in pharmaceutical research.

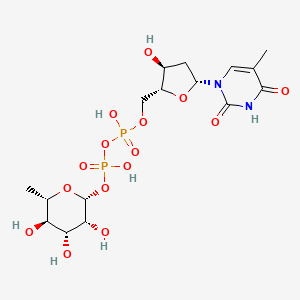

Chemical Structure and Properties

This compound is a glycosylated derivative of thymidine, characterized by the presence of a rhamnose sugar moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 2147-59-3

The compound's unique structure allows it to participate in various enzymatic reactions, particularly those involving glycosyltransferases.

Antiviral Properties

Research indicates that dTDP-L-rhamnose exhibits antiviral activity, particularly against viruses that rely on glycosylation for their infectivity. A study highlighted its role in inhibiting the replication of certain viruses by interfering with their glycoprotein synthesis, which is crucial for viral entry into host cells .

Anticancer Activity

dTDP-L-rhamnose has also shown promise in cancer research. It has been reported to inhibit the growth of cancer cells by disrupting cell wall biosynthesis in pathogenic bacteria, which can indirectly affect tumor growth through immune modulation . The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further investigation.

The mechanism by which dTDP-L-rhamnose exerts its biological effects involves its incorporation into polysaccharides and glycoproteins. This incorporation can lead to:

- Disruption of Cell Wall Synthesis : In bacteria, rhamnose is an essential component of the cell wall. By inhibiting the enzymes responsible for its incorporation, dTDP-L-rhamnose can weaken bacterial defenses against host immune responses.

- Inhibition of Viral Replication : By affecting glycoprotein synthesis, dTDP-L-rhamnose can reduce the infectivity of certain viruses, thereby limiting their ability to replicate within host cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits glycoprotein synthesis | |

| Anticancer | Disrupts bacterial cell wall synthesis | |

| Immune Modulation | Enhances immune response against tumors |

Case Study: Inhibition of Mycobacterial Growth

A significant study investigated the effects of dTDP-L-rhamnose on Mycobacterium tuberculosis. The study found that compounds targeting rhamnose biosynthesis could effectively inhibit the growth of this pathogen. The results indicated that dTDP-L-rhamnose could serve as a lead compound for developing new anti-tuberculosis drugs .

Propriétés

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSQFDVXNQFKBY-CGAXJHMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175752 | |

| Record name | Thymidine diphosphate rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxythymidine diphosphate-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2147-59-3 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2147-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine diphosphate rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-thymidine-beta-L-rhamnose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine diphosphate rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxythymidine diphosphate-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.